N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-(m-tolyl)acetamide

Medicinal Chemistry Structure-Activity Relationship Chemical Biology

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-(m-tolyl)acetamide (CAS 946358-27-6) is a synthetic, heterocyclic small molecule (MF: C17H17N3O2S, MW: 327.4 g/mol) belonging to the 5H-thiazolo[3,2-a]pyrimidin-6-yl acetamide subclass. This fused bicyclic scaffold, containing a bridgehead nitrogen, is a privileged structure in medicinal chemistry, with numerous derivatives reported to interact with diverse targets including topoisomerase II, metabotropic glutamate receptors (mGlu2), acetylcholinesterase, and dihydrofolate reductase.

Molecular Formula C17H17N3O2S
Molecular Weight 327.4
CAS No. 946358-27-6
Cat. No. B2476342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-(m-tolyl)acetamide
CAS946358-27-6
Molecular FormulaC17H17N3O2S
Molecular Weight327.4
Structural Identifiers
SMILESCC1=CC(=CC=C1)CC(=O)NC2=C(N=C3N(C2=O)C(=CS3)C)C
InChIInChI=1S/C17H17N3O2S/c1-10-5-4-6-13(7-10)8-14(21)19-15-12(3)18-17-20(16(15)22)11(2)9-23-17/h4-7,9H,8H2,1-3H3,(H,19,21)
InChIKeyGINWOHCVYJRZPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-(m-tolyl)acetamide (CAS 946358-27-6): Structural Niche within the Thiazolo[3,2-a]pyrimidine Class


N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-(m-tolyl)acetamide (CAS 946358-27-6) is a synthetic, heterocyclic small molecule (MF: C17H17N3O2S, MW: 327.4 g/mol) belonging to the 5H-thiazolo[3,2-a]pyrimidin-6-yl acetamide subclass . This fused bicyclic scaffold, containing a bridgehead nitrogen, is a privileged structure in medicinal chemistry, with numerous derivatives reported to interact with diverse targets including topoisomerase II, metabotropic glutamate receptors (mGlu2), acetylcholinesterase, and dihydrofolate reductase [1]. The compound is distinguished from its closest analogs by a specific combination of a 3,7-dimethyl substitution on the thiazolopyrimidine core and an m-tolyl (3-methylphenyl) acetamide side chain, a pattern that defines a unique chemical space within this pharmacophore family [2].

Why N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-(m-tolyl)acetamide Cannot Be Replaced by a Generic Thiazolopyrimidine


Within the 5H-thiazolo[3,2-a]pyrimidine class, subtle variations in the substitution pattern—particularly at positions 3, 6, and 7 on the core and the nature of the N-6 acyl group—can profoundly alter target engagement, as demonstrated by structure-activity relationship (SAR) studies on mGlu2 antagonists [1] and topoisomerase II inhibitors [2]. The presence of the 3-methyl group on the thiazole ring in CAS 946358-27-6, absent in the closely related N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-(m-tolyl)acetamide, is predicted to influence the compound's electronic distribution and steric profile, which are key determinants of binding pocket complementarity . Therefore, generic substitution with an uncharacterized thiazolopyrimidine derivative, even one sharing the same core, risks selecting a compound with a divergent biological fingerprint, making experimental data on the specific compound indispensable for reliable scientific conclusions.

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-(m-tolyl)acetamide: Quantitative Differentiation Evidence vs. Closest Analogs


Structural Differentiation: Unique 3,7-Dimethyl Substitution Pattern on the Thiazolopyrimidine Core

CAS 946358-27-6 is defined by a specific combination of a 3-methyl and a 7-methyl group on the thiazolo[3,2-a]pyrimidine core, coupled with an N-6 m-tolyl acetamide side chain. This exact substitution pattern is structurally distinct from its closest commercially available analogs. For instance, N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-(m-tolyl)acetamide (CAS not specified) lacks the 3-methyl group, while 2-(m-tolyl)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide possesses an additional methyl group at position 2. According to established SAR for 5H-thiazolo[3,2-a]pyrimidines, the substituent at position 3 significantly influences the conformational and electronic properties of the scaffold, directly affecting biological activity [1]. The 3,7-dimethyl pattern of CAS 946358-27-6 represents a distinct chemical space within this pharmacophore family .

Medicinal Chemistry Structure-Activity Relationship Chemical Biology

Predicted Physicochemical Differentiation: Lipophilicity Modulation via Meta-Tolyl Substituent

The m-tolyl group in the acetamide side chain of CAS 946358-27-6 is predicted to confer a distinct lipophilicity profile compared to analogs with different aromatic substituents. The calculated partition coefficient (cLogP) for CAS 946358-27-6 is estimated at approximately 2.8, positioning it in a moderate lipophilicity range suitable for both target binding and favorable pharmacokinetic properties [1]. In contrast, the 4-chlorophenyl analog (CAS 946250-89-1) is predicted to have a higher cLogP (~3.5) due to the electron-withdrawing and lipophilic chlorine atom, while the 3,4-dimethoxyphenyl analog is predicted to have a lower cLogP (~2.1) due to the polar methoxy groups . Within the thiazolo[3,2-a]pyrimidine class, optimal lipophilicity is a key determinant of cellular permeability and target engagement, as demonstrated in SAR studies for anticancer and anti-inflammatory derivatives [2].

Drug Design Physicochemical Properties ADME Prediction

Class-Level Pharmacological Plausibility: Thiazolo[3,2-a]pyrimidines as Topoisomerase II and mGlu2 Ligands

While no direct biological data exists for CAS 946358-27-6, the 5H-thiazolo[3,2-a]pyrimidine scaffold is a validated pharmacophore for two mechanistically distinct target classes. First, certain 6-substituted thiazolo[3,2-a]pyrimidines, such as compound 4c, have demonstrated potent topoisomerase II inhibition with an IC50 of 0.23 ± 0.01 µM, which is 1.4-fold and 3.6-fold more potent than etoposide and doxorubicin, respectively [1]. Second, 5H-thiazolo[3,2-a]pyrimidine derivatives have been characterized as group 2 metabotropic glutamate receptor (mGlu2) antagonists, with specific substituents at positions 6 and 7 directly modulating antagonist potency [2]. The structural similarity of CAS 946358-27-6 to these active chemotypes provides a rational basis for its evaluation in these target-specific assays [3].

Anticancer Neuroscience Target Engagement

Critical Evidence Gap: Absence of Comparator-Based Biological Data for Informed Procurement

A comprehensive search of PubMed, BindingDB, ChEMBL, Google Patents, and the RCSB PDB did not yield any primary research articles, patents, or authoritative database entries containing quantitative biological activity data (e.g., IC50, Ki, EC50) for CAS 946358-27-6 [1]. The compound is catalogued by several commercial vendors as a 'useful research compound' with a typical purity of 95%, but the absence of published structure-activity relationship data or target engagement profiles means that its biological activity is entirely unvalidated . In contrast, several close structural analogs within the thiazolo[3,2-a]pyrimidine class have defined biological profiles, allowing for data-driven selection [2].

Data Integrity Procurement Risk Assay Development

Recommended Application Scenarios for N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-(m-tolyl)acetamide Based on Available Evidence


SAR Expansion of the 3,7-Dimethyl Thiazolopyrimidine Chemical Space in Academic Medicinal Chemistry

For a medicinal chemistry laboratory seeking to systematically explore the impact of the 3-methyl substituent on the thiazole ring within the 5H-thiazolo[3,2-a]pyrimidine scaffold, CAS 946358-27-6 serves as a critical probe. By comparing its biological profile (to be generated in-house) with that of the des-3-methyl analog (N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-(m-tolyl)acetamide), researchers can isolate the contribution of this single methyl group to target engagement, cellular potency, and selectivity [1]. This scenario is supported by the established precedent that subtle alkyl substitutions at the 3-position significantly modulate biological activity in this class, as demonstrated in mGlu2 antagonist SAR studies .

Primary High-Throughput Screening (HTS) for Novel Topoisomerase II or mGlu2 Ligands

CAS 946358-27-6 is a suitable candidate for inclusion in a diversity-oriented screening library targeting topoisomerase II or mGlu2. The thiazolo[3,2-a]pyrimidine core is a validated pharmacophore for both targets, with potent exemplars such as compound 4c (Topo II IC50 = 0.23 µM) and various mGlu2 antagonists having been published [1]. The unique 3,7-dimethyl substitution pattern of CAS 946358-27-6 offers a novel vector within this established chemical space, increasing the likelihood of identifying hits with differentiated binding modes or selectivity profiles. The compound's commercial availability at 95% purity supports its direct use in biochemical and cell-based assays after appropriate quality control .

Development of a Focused Analog Library with Controlled Lipophilicity

When designing a focused library around the 6-acetamido thiazolo[3,2-a]pyrimidine chemotype, CAS 946358-27-6 can serve as the central scaffold (R = m-tolyl) for lipophilicity optimization. Its predicted moderate cLogP (~2.8) makes it an ideal starting point for systematic exploration of substituent effects on ADME properties without immediately encountering the solubility or permeability cliffs associated with highly lipophilic analogs [1]. The availability of the 4-chlorophenyl analog (cLogP ~3.5) and the 3,4-dimethoxyphenyl analog (cLogP ~2.1) allows for a rational, property-driven analog selection strategy, where CAS 946358-27-6 provides the balanced reference point .

Chemical Probe for Academic Collaborations on Under-Explored Kinase or Epigenetic Targets

The thiazolo[3,2-a]pyrimidine scaffold, being a purine bioisostere, has demonstrated activity against various kinase and epigenetic targets, including PI3K, DHFR, and acetylcholinesterase [1]. CAS 946358-27-6, as a structurally distinct and commercially available member of this class, can be contributed to academic screening consortia or open-science initiatives aiming to identify new chemical starting points for under-studied targets. Its data-deficient status, rather than being a weakness, positions it as a genuine 'novel compound' for target-agnostic phenotypic or fragment-based screening, where prior target bias is undesirable .

Quote Request

Request a Quote for N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-(m-tolyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.